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Compound of Interest

Compound Name: AST 487

Cat. No.: B7948040 Get Quote

These application notes provide detailed protocols for the use of AST 487, a potent inhibitor of

receptor tyrosine kinases including FLT3 and RET, in preclinical in vivo mouse models of

leukemia and thyroid cancer. The protocols are intended for researchers, scientists, and drug

development professionals.

Mechanism of Action
AST 487 (also known as NVP-AST487) is an ATP-competitive inhibitor targeting multiple

tyrosine kinases. It is particularly effective against Fms-like tyrosine kinase 3 (FLT3), including

internal tandem duplication (ITD) mutations, and the RET proto-oncogene.[1][2] Its inhibitory

profile also includes KDR, c-KIT, and c-ABL, with IC50 values typically below 1 µM for these

kinases.[1][3] By blocking the autophosphorylation and activation of these kinases, AST 487
disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5]

[6]

Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by AST 487.
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Caption: AST 487 inhibits key receptor tyrosine kinases, blocking downstream signaling and

cellular proliferation.

Experimental Protocols
FLT3-ITD Positive Acute Myeloid Leukemia (AML) Model
This protocol describes an efficacy study of AST 487 in a systemic AML mouse model induced

by FLT3-ITD-expressing cells.[1]
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Caption: Workflow for evaluating AST 487 efficacy in a systemic AML mouse model.

Materials:

Compound: AST 487 (NVP-AST487)

Vehicle: 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300)

Cell Line: FLT3-ITD-Ba/F3 murine hematopoietic cells engineered to express firefly

luciferase.

Animals: Athymic nude mice (e.g., Taconic Line NCr).

Procedure:

Cell Culture: Culture the FLT3-ITD-Ba/F3-luciferase cells under appropriate conditions.

Cell Inoculation: Inoculate athymic nude mice with the cells via tail-vein injection to establish

the leukemia model.

Treatment Groups: Once the disease is established (confirmable via bioluminescence),

randomize the mice into the following treatment groups:

Vehicle control (10% NMP, 90% PEG300)

Low-dose AST 487 (30 mg/kg)

High-dose AST 487 (50 mg/kg)

Drug Administration: Administer the assigned treatment daily for 21 days via oral gavage.

Drug administration is typically paused on weekends.[1]

Monitoring:

Monitor the leukemia burden non-invasively using bioluminescence imaging.[1]

Monitor animal health and survival daily.
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Endpoint Analysis: The primary endpoint is survival. At the time of necropsy, spleens may be

collected and weighed as an indicator of disease progression.[1]

RET-Mutant Thyroid Cancer Xenograft Model
This protocol details the use of AST 487 in a subcutaneous xenograft model of thyroid cancer

driven by a RET mutation.[5][7][8]

Materials:

Compound: AST 487 (NVP-AST487)

Vehicle: To be determined based on solubility and route of administration (e.g., CMC-Na

suspension for oral gavage).

Cell Line: NIH3T3 cells engineered to express the RETC634W mutation (NIH3T3-

RETC634W).

Animals: Female athymic nude mice.

Procedure:

Cell Inoculation: Subcutaneously inject 1 x 10^6 NIH3T3-RETC634W cells into the flanks of

female athymic nude mice.[7]

Tumor Growth: Allow tumors to develop to a treatable size, approximately 100 mm³.[7]

Treatment Groups: Randomize mice into vehicle and AST 487 treatment groups. A dose-

ranging study may be performed to determine the optimal therapeutic dose.

Drug Administration: Administer the vehicle or AST 487 daily by oral gavage.[7]

Monitoring:

Monitor tumor growth and the body weight of the mice twice weekly.[7]

Calculate tumor volumes using the formula: (length × diameter² × π/6).[7]

Endpoint Analysis:
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The primary endpoint is tumor growth inhibition.

At the end of the study, tumors can be harvested approximately 6 hours after the final

dose for pharmacodynamic analysis, such as Western blotting for phosphorylated and

total RET protein.[7]

Quantitative Data Summary
The following tables summarize the quantitative outcomes from in vivo studies with AST 487.

Table 1: Efficacy of AST 487 in FLT3-ITD-Induced Leukemia Model[1]

Treatment Group
Administration
Route

Dosing Schedule Primary Outcome

Vehicle Oral Gavage
Daily, 5 days/week for

21 days
-

AST 487 (30 mg/kg) Oral Gavage
Daily, 5 days/week for

21 days

Significant reduction

in leukemia burden

AST 487 (50 mg/kg) Oral Gavage
Daily, 5 days/week for

21 days

Significant reduction

in leukemia burden

and prolonged

lifespan

Table 2: Efficacy of AST 487 in RET-Mutant Thyroid Cancer Xenograft Model[5][7][8]

Treatment Group
Administration
Route

Dosing Schedule Primary Outcome

Vehicle Oral Gavage Daily -

AST 487 (dose-

dependent)
Oral Gavage Daily

Dose-dependent

inhibition of tumor

growth

AST 487 (50 mg/kg) in

TT cell xenografts
Oral Gavage Single Dose

Inhibition of plasma

calcitonin levels
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Table 3: Pharmacokinetic Profile of AST 487 in Mice

Parameter Value

Dose 15 mg/kg (single oral administration)

Cmax 0.505 ± 0.078 µM

Tmax 0.5 hours

Terminal Elimination Half-life (t1/2) 1.5 hours

Oral Bioavailability 9.7%

Note: This data is for a single pharmacokinetic study and may vary based on the specific

mouse strain and formulation used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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